molecular formula C18H24O3 B594238 Estriol-2,4-D2 CAS No. 53866-32-3

Estriol-2,4-D2

Cat. No.: B594238
CAS No.: 53866-32-3
M. Wt: 290.399
InChI Key: PROQIPRRNZUXQM-JOFMCETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Estriol-d2 can be synthesized through the deuteration of estriol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration at specific positions .

Industrial Production Methods: Industrial production of estriol-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Estriol-d2 undergoes various chemical reactions similar to non-deuterated estriol. These include:

    Oxidation: Estriol-d2 can be oxidized to form estrone-d2, another estrogenic compound.

    Reduction: Reduction of estriol-d2 can yield estradiol-d2.

    Substitution: Estriol-d2 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Comparison with Similar Compounds

Biological Activity

Estriol-2,4-D2 is a deuterated form of estriol, a naturally occurring estrogen that plays a crucial role in various biological processes. This compound is particularly significant in research due to its unique properties and applications in hormonal studies and therapeutic interventions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors
this compound primarily interacts with estrogen receptors (ERs) located in multiple tissues, including:

  • Breast
  • Uterus
  • Ovaries
  • Skin
  • Prostate
  • Bone
  • Fat
  • Brain

Binding and Activation
Upon binding to ERs, this compound induces a conformational change in the receptor that facilitates its translocation into the nucleus. This process initiates transcriptional regulation of target genes involved in various physiological functions, including reproductive health and bone density maintenance.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Similar to other estrogens like estradiol, it undergoes first-pass metabolism in the gastrointestinal tract, which significantly impacts its bioavailability. The metabolic pathways include:

  • Oxidation to Estrone-D2
  • Reduction to Estradiol-D2
  • Substitution leading to various estriol derivatives .

Biological Activity and Applications

This compound has diverse applications across several fields:

  • Analytical Chemistry
    It is utilized as an internal standard in mass spectrometry for accurate quantification of estriol levels in biological samples.
  • Environmental Studies
    The compound is employed to detect estrogens in environmental samples (e.g., water and soil), aiding investigations into the effects of endocrine-disrupting chemicals.
  • Medical Research
    This compound is significant in hormone replacement therapy (HRT) studies, pregnancy monitoring, and research on estrogen-related diseases. Its unique properties suggest potential advantages over non-bioidentical hormones in terms of safety and efficacy .

Hormone Replacement Therapy (HRT)

A study comparing bioidentical hormones revealed that patients using HRT containing estriol reported greater satisfaction than those using synthetic alternatives. Estriol's unique physiological effects are believed to lower the risk of breast cancer compared to synthetic progestins .

Neurotransmitter Modulation

Research indicates that estradiol influences serotonin transporter (SERT) expression in the brain. This compound may similarly modulate neurotransmitter systems through ERβ activation, impacting mood regulation and potentially offering antidepressant effects .

Comparative Analysis with Similar Compounds

CompoundMain UseRisk ProfileUnique Features
Estrone-D2Hormonal therapyModerate risk for breast cancerMetabolically active
Estradiol-D2Hormonal therapyHigher risk for thromboembolismPotent estrogenic activity
Non-deuterated EstriolHRT and pregnancy supportLower risk for breast cancerUnique effects on immune response

Q & A

Basic Research Questions

Q. What are the critical parameters for identifying and characterizing Estriol-2,4-D2 in experimental settings?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 290.39 (C₁₈H₂₂D₂O₃) and nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at positions 2 and 3. Cross-reference spectral data with literature to ensure consistency with isotopic purity . For purity analysis, employ reverse-phase HPLC with UV detection at 280 nm, ensuring retention time matches certified reference materials.

Q. How should this compound be stored to maintain stability in long-term studies?

  • Methodological Answer : Store lyophilized this compound at 2–8°C in amber vials under inert gas (e.g., argon) to prevent deuterium exchange and oxidation. For solutions, use anhydrous solvents (e.g., deuterated DMSO) and aliquot to minimize freeze-thaw cycles. Regularly validate stability via stability-indicating assays (e.g., accelerated degradation studies under varying pH/temperature) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., Estriol-2,4,16,17-D₄) to correct for matrix effects. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions for specificity. Validate assays per ICH guidelines, including linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%) .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s receptor-binding affinity compared to non-deuterated estriol?

  • Methodological Answer : Design competitive binding assays (e.g., fluorescence polarization) using estrogen receptor-alpha (ERα) and beta (ERβ) isoforms. Compare IC₅₀ values under identical conditions (pH 7.4, 25°C) and statistically analyze differences via Student’s t-test or ANOVA. Consider isotopic effects on hydrogen bonding by computational modeling (e.g., molecular dynamics simulations) to explain discrepancies .

Q. What experimental strategies ensure reproducibility when studying this compound’s metabolic stability in hepatic models?

  • Methodological Answer : Use primary human hepatocytes from ≥3 donors to account for inter-individual variability. Pre-incubate cells with deuterium-free media for 24 hours to minimize background interference. Quantify metabolites via UPLC-QTOF-MS with isotopic pattern recognition. Report normalized degradation rates (pmol/min/mg protein) and include positive controls (e.g., non-deuterated estriol) .

Q. How can isotopic labeling of this compound be leveraged to trace distribution in pharmacokinetic studies?

  • Methodological Answer : Administer this compound intravenously in rodent models and collect serial plasma/tissue samples. Use accelerator mass spectrometry (AMS) for ultrasensitive detection of deuterium-labeled compounds. Compartmental modeling (e.g., non-linear mixed-effects) can estimate volume of distribution (Vd) and clearance (CL), validated against radiolabeled analogs .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s therapeutic efficacy studies?

  • Methodological Answer : Apply sigmoidal dose-response curves (variable slope) using software like GraphPad Prism. Calculate EC₅₀/ED₅₀ values with 95% confidence intervals. For non-linear kinetics, use population pharmacokinetic-pharmacodynamic (PK-PD) modeling. Address outliers via Grubbs’ test and report effect sizes (e.g., Cohen’s d) for clinical relevance .

Q. How should researchers integrate contradictory findings from in vitro and in vivo studies of this compound?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate hypotheses via ex vivo perfused organ models (e.g., liver-kidney co-culture) to bridge in vitro-in vivo gaps. Use systematic error analysis (e.g., Monte Carlo simulations) to quantify uncertainty .

Q. Ethical and Methodological Compliance

Q. What ethical considerations apply when using deuterated compounds like this compound in human cell line studies?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived materials (e.g., informed consent for hepatocyte donors). Disclose deuterium’s potential biological effects in risk assessments (e.g., altered metabolic pathways). Follow OECD guidelines for in vitro genotoxicity testing (e.g., Ames test, micronucleus assay) .

Q. How can researchers ensure transparency in reporting this compound’s synthetic and analytical data?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines: publish synthetic procedures (solvents, catalysts, yields) in the main text and raw spectral data in supplementary materials. Use the Cambridge Structural Database (CSD) for crystallographic data deposition. Disclose conflicts of interest and funding sources per ICMJE criteria .

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JOFMCETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.